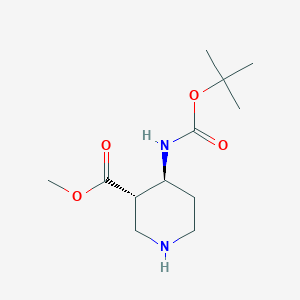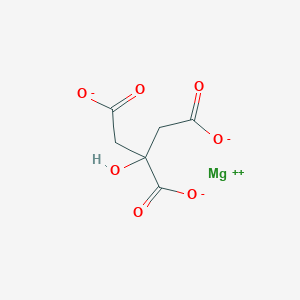
Citrate de magnésium
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: Magnesium citrate is studied for its role in coordination chemistry and as a model compound for understanding metal-citrate interactions.
Biology: It plays a role in cellular processes, enzyme function, and ion transport.
Medicine: Used as a laxative, it helps relieve constipation.
Industry: Magnesium citrate finds applications in food additives and dietary supplements.
Mécanisme D'action
Target of Action
Magnesium citrate primarily targets the intestines, specifically the colon . It is used as a laxative to treat occasional constipation and to prepare the bowel for surgical procedures . The compound’s action is primarily osmotic, drawing large amounts of fluid into the colon .
Mode of Action
Magnesium citrate works by increasing the osmolarity of the solution in the colon, which draws large amounts of fluid into the space where it is used . This high osmolarity solution can stimulate the release of cholecystokinin, which in turn activates muscle peristalsis . The increased fluid volume in the colon softens the stool, making it easier to pass .
Biochemical Pathways
Magnesium citrate is involved in numerous metabolic pathways. It is synthesized de novo and plays a role in diverse biochemical pathways influencing cell metabolism and function . Magnesium is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the body, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation .
Pharmacokinetics
The onset of action of magnesium citrate can be as early as 30 minutes after administration, with a mean onset time of approximately 2 hours and a maximum action of 4 hours . The effect of magnesium citrate is highly dependent on the individual’s hydration status . Absorption of up to 30% of the magnesium citrate dose has been reported . The absorbed fraction is rapidly excreted in the urine, while the unabsorbed fraction is eliminated in the feces .
Result of Action
The primary result of magnesium citrate’s action is the relief of constipation and the preparation of the bowel for surgical procedures . By drawing water into the colon, it softens the stool and stimulates bowel motility, making it easier to have a bowel movement .
Action Environment
The action of magnesium citrate is influenced by several environmental factors. Its effectiveness is highly dependent on the individual’s hydration status . It functions best on an empty stomach and should always be followed with a full glass of water or juice to help counteract water loss and aid in absorption . Additionally, the compound’s action can be influenced by the balance of other nutrients that influence hormone secretion and sensitivity .
Orientations Futures
Magnesium citrate is essential for optimal immune function and regulating inflammation. Deficiency in Mg can lead to temporary or long-term immune dysfunction. A balanced diet usually provides sufficient Mg, but supplementation may be necessary in some cases . Excessive supplementation can have negative impacts on immune function and should be avoided .
Analyse Biochimique
Biochemical Properties
Magnesium citrate plays a crucial role in numerous biochemical reactions. It dissociates into magnesium ions and citrate ions when ingested . The magnesium ions are then absorbed by the intestines and distributed throughout the body via the bloodstream .
Cellular Effects
Magnesium citrate influences cell function by participating in a variety of cellular processes. Magnesium is a cofactor in the activation of hundreds of enzymatic processes regulating diverse biochemical reactions, including energy metabolism, protein synthesis, muscle and nerve function, blood glucose, and blood pressure control .
Molecular Mechanism
The mechanism of action of magnesium citrate is primarily through its dissociation into magnesium ions. These ions can bind to enzymes and other proteins, influencing their function. For instance, magnesium is often required for the proper function of ATP-dependent enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium citrate can change over time. For instance, a study showed that the bioavailability of magnesium citrate was higher than that of magnesium oxide . This suggests that magnesium citrate may have more stable and long-lasting effects on cellular function.
Dosage Effects in Animal Models
The effects of magnesium citrate can vary with different dosages in animal models. The recommended daily dosage of Magnesium Citrate typically ranges from 200 to 400 milligrams . High doses of magnesium can lead to adverse effects, such as diarrhea and abdominal cramping .
Metabolic Pathways
Magnesium citrate is involved in numerous metabolic pathways. As a source of magnesium, it can interact with various enzymes and cofactors. Magnesium is essential for the function of many enzymes, especially those involved in energy metabolism .
Transport and Distribution
After ingestion, magnesium citrate dissociates into magnesium ions and citrate ions. The magnesium ions are absorbed by the intestines and distributed throughout the body via the bloodstream .
Subcellular Localization
Magnesium ions derived from magnesium citrate can be found throughout the cell, including in the cytoplasm and within organelles. Magnesium is particularly important in the mitochondria, where it is required for the production of ATP .
Méthodes De Préparation
Voies de synthèse: Le citrate de magnésium peut être synthétisé en faisant réagir de l'oxyde de magnésium ou de l'hydroxyde de magnésium avec de l'acide citrique.
Conditions de réaction: La réaction a généralement lieu en solution aqueuse, et le this compound résultant précipite.
Production industrielle: Le this compound est produit à l'échelle industrielle pour des applications médicales et alimentaires.
Analyse Des Réactions Chimiques
Réactions: Le citrate de magnésium subit diverses réactions chimiques, notamment des réactions acido-basiques avec d'autres composés.
Réactifs et conditions courants: L'acide citrique, l'oxyde/hydroxyde de magnésium et l'eau sont des réactifs clés. La réaction a lieu dans des conditions douces.
Produits principaux: Le produit principal est le this compound lui-même.
Applications de la recherche scientifique
Chimie: Le this compound est étudié pour son rôle en chimie de coordination et comme composé modèle pour comprendre les interactions métal-citrate.
Biologie: Il joue un rôle dans les processus cellulaires, la fonction des enzymes et le transport des ions.
Médecine: Utilisé comme laxatif, il aide à soulager la constipation.
Industrie: Le this compound trouve des applications dans les additifs alimentaires et les compléments alimentaires.
Mécanisme d'action
Cibles: Le this compound affecte divers processus cellulaires en interagissant avec les enzymes, les canaux ioniques et les récepteurs.
Voies: Il module l'homéostasie du calcium, la fonction nerveuse et la contraction musculaire.
Comparaison Avec Des Composés Similaires
Unicité: La combinaison de magnésium et de citrate du citrate de magnésium le distingue.
Composés similaires: D'autres sels de magnésium (par exemple, le sulfate de magnésium, le chlorure de magnésium) ont des propriétés et des applications différentes.
Propriétés
| It mainly works through its property of high osmolality which will draw large amounts of fluid into the colonic lumen. There is also a possible stimulation of fluid excretion by cholecystokinin release and activation of muscle peristalsis. | |
Numéro CAS |
7779-25-1 |
Formule moléculaire |
C6H6MgO7 |
Poids moléculaire |
214.41 g/mol |
Nom IUPAC |
magnesium;2-(carboxymethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |
Clé InChI |
DIXGJWCZQHXZNR-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |
SMILES canonique |
C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |
| 3344-18-1 7779-25-1 |
|
Solubilité |
Partially soluble in cold water |
Synonymes |
1,2,3-Propanetricarboxylicacid,2-hydroxy-,magnesiumsalt; 2,3-propanetricarboxylicacid,2-hydroxy-magnesiumsalt; MAGNESIUM CITRATE; MAGNESIUM CITRATE DIBASIC; MAGNESIUM CITRATE, FCC/NF (10.5-13.5 AS MAGNESIUM); Citric acid magnesium salt; 2-Hydroxy-1,2,3-pro |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

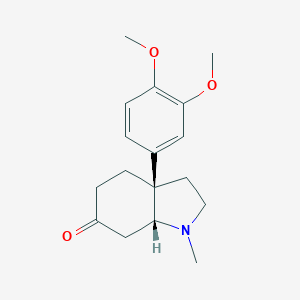
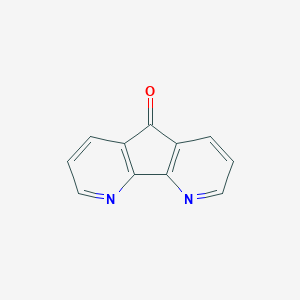
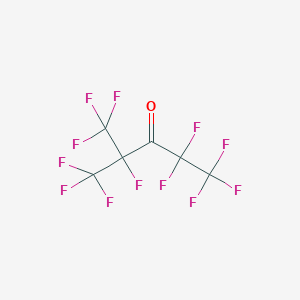
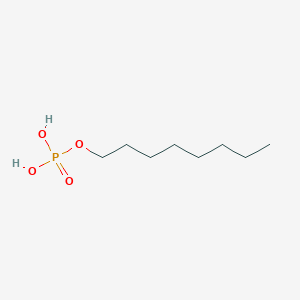

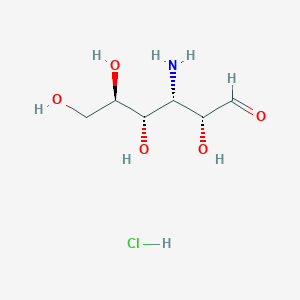
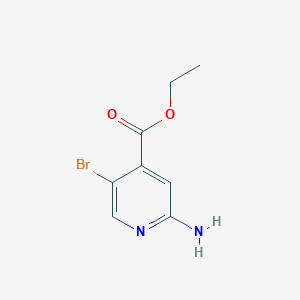
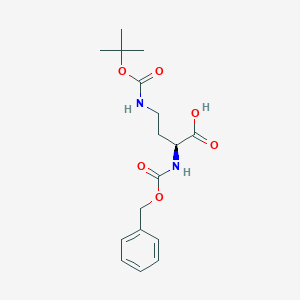
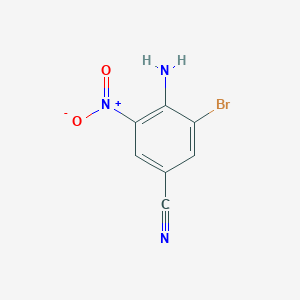
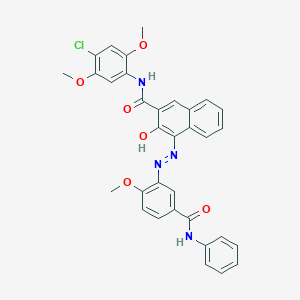

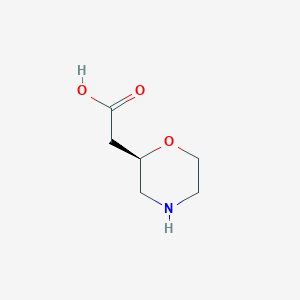
![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)
